TRICARBONYL(NAPHTHALENE)CHROMIUM
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Overview
Description
Tricarbonyl(naphthalene)chromium, with the chemical formula (C₁₀H₈)Cr(CO)₃, is a coordination complex where a chromium atom is bonded to a naphthalene ligand and three carbonyl (CO) groups. This compound is part of the broader class of arene chromium tricarbonyl complexes, which are known for their stability and unique reactivity due to the electron-withdrawing nature of the chromium tricarbonyl unit.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tricarbonyl(naphthalene)chromium typically involves the reaction of chromium hexacarbonyl (Cr(CO)₆) with naphthalene. This reaction is usually carried out under reflux conditions in a high-boiling solvent such as xylene or mesitylene. The reaction mixture is heated to around 220°C for several hours to ensure complete conversion. An inert atmosphere, such as nitrogen or argon, is maintained throughout the process to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processing. This method allows for better control over reaction conditions and can prevent the sublimation of chromium hexacarbonyl and decomposition of the product. The reaction is conducted at elevated temperatures with a residence time of around 10 minutes through the heated zone .
Chemical Reactions Analysis
Types of Reactions: Tricarbonyl(naphthalene)chromium undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The chromium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Nucleophilic Addition Reactions: The electron-deficient aromatic ring can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and ammonia (NH₃).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Major Products:
Substitution Products: Depending on the substituent, products can include tricarbonyl(phosphine)(naphthalene)chromium or tricarbonyl(amine)(naphthalene)chromium.
Oxidation Products: Oxidation can lead to the formation of higher oxidation state chromium complexes.
Reduction Products: Reduction typically yields lower oxidation state chromium complexes.
Scientific Research Applications
Tricarbonyl(naphthalene)chromium has several applications in scientific research:
Organic Synthesis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of tricarbonyl(naphthalene)chromium involves the coordination of the chromium center to the naphthalene ligand and carbonyl groups. This coordination alters the electronic properties of the naphthalene ring, making it more susceptible to nucleophilic attack. The chromium tricarbonyl unit also stabilizes negative charges on the aromatic ring, facilitating various chemical transformations .
Comparison with Similar Compounds
Tricarbonyl(benzene)chromium: Similar in structure but with benzene as the ligand.
Tricarbonyl(toluene)chromium: Contains a toluene ligand instead of naphthalene.
Tricarbonyl(anthracene)chromium: Features an anthracene ligand, providing different reactivity due to the larger aromatic system.
Uniqueness: Tricarbonyl(naphthalene)chromium is unique due to the specific electronic and steric effects imparted by the naphthalene ligand. This results in distinct reactivity patterns compared to other arene chromium tricarbonyl complexes. The larger aromatic system of naphthalene compared to benzene or toluene provides additional sites for chemical modification and interaction .
Properties
CAS No. |
12110-37-1 |
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Molecular Formula |
C13H8CrO3 |
Molecular Weight |
264.2 |
Origin of Product |
United States |
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